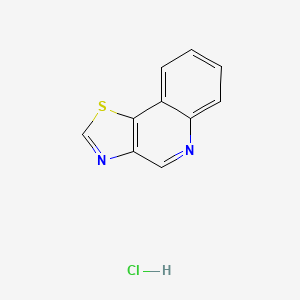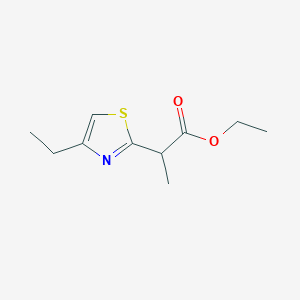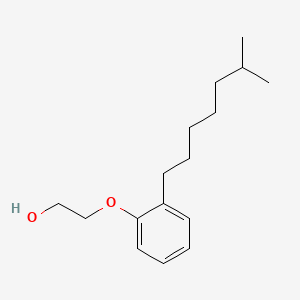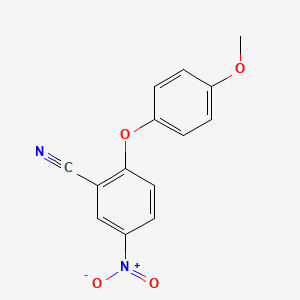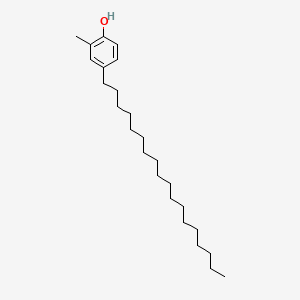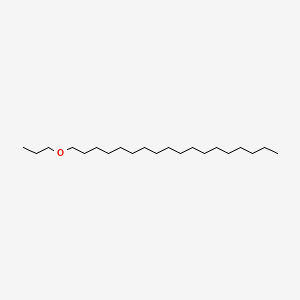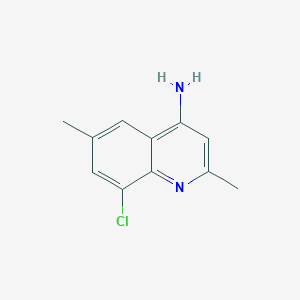
4-Amino-8-chloro-2,6-dimethylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-8-chloro-2,6-dimethylquinoline is a chemical compound with the molecular formula C₁₁H₁₁ClN₂ and a molecular weight of 206.67 g/mol . This compound is primarily used in research settings and is known for its unique structural properties, which make it a subject of interest in various scientific fields.
Métodos De Preparación
The synthesis of 4-Amino-8-chloro-2,6-dimethylquinoline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dimethylquinoline and chlorinating agents.
Chlorination: The 2,6-dimethylquinoline undergoes chlorination to introduce the chlorine atom at the 8th position.
Amination: The chlorinated intermediate is then subjected to amination to introduce the amino group at the 4th position.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
4-Amino-8-chloro-2,6-dimethylquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chlorine atom at the 8th position can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Amino-8-chloro-2,6-dimethylquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activities.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Amino-8-chloro-2,6-dimethylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparación Con Compuestos Similares
4-Amino-8-chloro-2,6-dimethylquinoline can be compared with other similar compounds, such as:
4-Amino-2,6-dimethylquinoline: Lacks the chlorine atom at the 8th position, which may affect its reactivity and biological activity.
4-Amino-7,8-dichloroquinoline: Contains an additional chlorine atom, which can influence its chemical properties and applications.
4-Amino-2,8-dimethylquinoline:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
948293-53-6 |
|---|---|
Fórmula molecular |
C11H11ClN2 |
Peso molecular |
206.67 g/mol |
Nombre IUPAC |
8-chloro-2,6-dimethylquinolin-4-amine |
InChI |
InChI=1S/C11H11ClN2/c1-6-3-8-10(13)5-7(2)14-11(8)9(12)4-6/h3-5H,1-2H3,(H2,13,14) |
Clave InChI |
AYANOFUQUNPWCS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C(N=C2C(=C1)Cl)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Bis{2-[3,4-bis(dodecyloxy)phenyl]ethenyl}pyridine](/img/structure/B12641375.png)
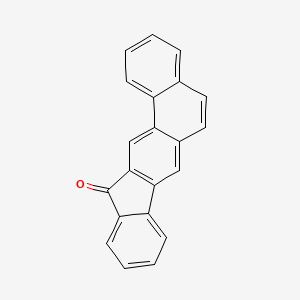
![5,7-Diethyl-2',2',6',6'-tetramethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4'-piperidine]-6-one](/img/structure/B12641397.png)
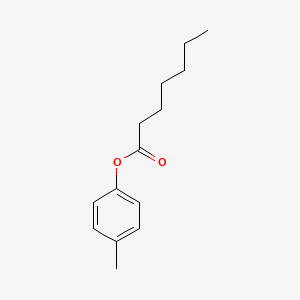
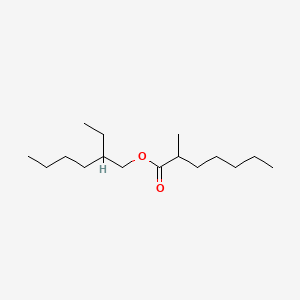
![5(6H)-Benzocyclooctenone, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-7,8,9,10-tetrahydro-](/img/structure/B12641418.png)


